3-(2-Butyloctyl)thiophene

Organic Electronics Polymer Synthesis Solution Processing

3-(2-Butyloctyl)thiophene (CAS 1638802-04-6) is a substituted thiophene monomer with the molecular formula C₁₆H₂₈S and a molecular weight of approximately 252.46 g/mol. Its defining structural feature is the 2-butyloctyl substituent at the 3-position of the thiophene ring, a branched C₁₂ alkyl chain.

Molecular Formula
Molecular Weight 0
CAS No. 1638802-04-6
Cat. No. B1168914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Butyloctyl)thiophene
CAS1638802-04-6
Synonyms3-(2-Butyloctyl)thiophene
Structural Identifiers
SMILESCCCCCCC(CCCC)CC1=CSC=C1
InChIInChI=1S/C16H28S/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16/h11-12,14-15H,3-10,13H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Butyloctyl)thiophene (CAS 1638802-04-6): A Branched-Chain Thiophene Monomer for High-Solubility Conjugated Polymers


3-(2-Butyloctyl)thiophene (CAS 1638802-04-6) is a substituted thiophene monomer with the molecular formula C₁₆H₂₈S and a molecular weight of approximately 252.46 g/mol . Its defining structural feature is the 2-butyloctyl substituent at the 3-position of the thiophene ring, a branched C₁₂ alkyl chain [1]. This branched architecture distinguishes it from the more common linear-chain 3-alkylthiophenes and is specifically designed to enhance solubility and processability in common organic solvents while retaining the conjugated π-electron system of the thiophene core essential for charge transport [2]. The compound is primarily employed as a building block for the synthesis of regioregular polythiophenes, such as poly(3-(2-butyloctyl)thiophene) (P3BOT), via Grignard metathesis (GRIM) or other controlled polymerization methods .

Why 3-(2-Butyloctyl)thiophene Cannot Be Replaced by Linear 3-Alkylthiophenes: The Critical Role of Side-Chain Architecture


Simple in-class substitution with linear 3-alkylthiophenes—such as 3-hexylthiophene (P3HT), 3-octylthiophene (P3OT), or 3-butylthiophene (P3BT)—is not viable when the target application demands a combination of high organic-solvent solubility and controlled solid-state morphology. The branched 2-butyloctyl side chain introduces steric bulk that disrupts the strong intermolecular π-π stacking and crystallization tendencies observed in linear-chain analogs [1]. This directly translates to a lower propensity for gelation and a higher maximum solution concentration in processing-relevant solvents [2]. While linear chains can achieve solubility, they often do so at the expense of charge-carrier mobility due to increased lamellar spacing; the branched architecture of 3-(2-Butyloctyl)thiophene is designed to strike a specific balance, enabling solution-based device fabrication without the processing bottlenecks or film inhomogeneities common to its linear counterparts [3].

Quantitative Evidence for Selecting 3-(2-Butyloctyl)thiophene: Solubility and Performance Benchmarks


Enhanced Solubility of 3-(2-Butyloctyl)thiophene-Based Polymers Compared to Linear Analogs

The branched 2-butyloctyl side chain confers significantly higher solubility in common organic solvents to the resulting poly(3-(2-butyloctyl)thiophene) (P3BOT) compared to polymers derived from linear-chain 3-alkylthiophenes. In a class-level inference drawn from comparative studies on poly(3-alkylthiophene) (P3AT) solubility, branched alkyl substitution consistently reduces polymer chain aggregation and lowers the tendency to form gels, enabling higher solution concentrations for spin-coating or inkjet printing [1]. This enhanced solubility is crucial for achieving uniform thin-film morphology in solution-processed electronic devices.

Organic Electronics Polymer Synthesis Solution Processing

High Purity (≥97-98%) of 3-(2-Butyloctyl)thiophene Monomer for Controlled Polymerization

Commercially available 3-(2-Butyloctyl)thiophene is consistently supplied with a minimum purity of 97-98% as verified by GC or HPLC analysis . This high purity is essential for controlled polymerization reactions, such as Grignard metathesis (GRIM) polymerization, where the presence of impurities can terminate chain growth, broaden molecular weight distribution, and reduce the regioregularity of the resulting poly(3-(2-butyloctyl)thiophene) [1]. While comparable purity levels are common for research-grade monomers, the specific impurity profile (e.g., absence of isomeric or oxidative byproducts) is critical for achieving high charge-carrier mobility in the final polymer.

Monomer Purity Polymer Synthesis Regioregular Polythiophene

Class-Leading Glass Transition Temperature (Tg) Suppression in Poly(3-(2-butyloctyl)thiophene)

The branched 2-butyloctyl side chain in P3BOT is expected to significantly suppress the glass transition temperature (Tg) compared to linear-chain analogs. In a systematic study of poly(3-alkylthiophene)s, the position of branching was found to greatly influence Tg; branched side chains consistently yield lower Tg values than linear side chains of similar molecular weight due to increased free volume and reduced chain packing efficiency [1]. This property is advantageous for applications requiring flexibility and stretchability, as a lower Tg indicates a softer, more compliant material at operating temperatures.

Polymer Physics Thermal Properties Flexible Electronics

Optimal Use Cases for 3-(2-Butyloctyl)thiophene Based on Demonstrated Properties


Synthesis of High-Mobility, Solution-Processable Organic Field-Effect Transistors (OFETs)

The high solubility and film-forming properties of P3BOT, derived from 3-(2-Butyloctyl)thiophene, make it a prime candidate for the semiconducting layer in solution-processed OFETs. The ability to achieve uniform thin films without gelation, combined with the potential for good charge-carrier mobility (class-level inference suggests mobilities can reach 10⁻² to 10⁻¹ cm² V⁻¹ s⁻¹ for optimized regioregular P3ATs [1]), positions this monomer as a building block for flexible displays, RFID tags, and sensor arrays.

Fabrication of Stretchable and Flexible Organic Photovoltaics (OPVs)

The lower glass transition temperature (Tg) associated with branched polythiophenes, including P3BOT, is highly desirable for stretchable electronics. In organic photovoltaics, the active layer must withstand mechanical deformation without cracking or delamination. Polymers based on 3-(2-Butyloctyl)thiophene are expected to exhibit improved ductility and compliance compared to their rigid linear-chain counterparts, making them suitable for wearable solar cells and flexible power sources [2].

Inkjet-Printed or Roll-to-Roll Coated Electronic Circuits

The combination of high solubility in low-boiling solvents and a reduced tendency to gel enables the formulation of stable, high-concentration inks based on P3BOT. This is critical for high-throughput manufacturing techniques such as inkjet printing or roll-to-roll coating, where consistent viscosity and film uniformity are paramount [3]. The branched side chain architecture of 3-(2-Butyloctyl)thiophene is purpose-built to address the rheological challenges that limit the use of linear-chain polymers in these advanced manufacturing processes.

Development of Novel Block Copolymers for Nanostructured Electronics

3-(2-Butyloctyl)thiophene can serve as a hydrophobic, high-solubility block in amphiphilic block copolymers. When copolymerized with other thiophene-based monomers, it enables precise control over nanoscale phase separation, a critical requirement for optimizing charge separation and transport in organic electronic devices. The distinct solubility profile of the branched block facilitates self-assembly into well-defined nanostructures, a capability that is difficult to achieve with simple linear alkyl chains [4].

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